
3-Cyano-2-iodo-4-methoxybenzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-2-iodo-4-methoxybenzoic acid is an organic compound with the molecular formula C9H6INO3 It is a derivative of benzoic acid, characterized by the presence of cyano, iodo, and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-iodo-4-methoxybenzoic acid typically involves the iodination of 3-cyano-4-methoxybenzoic acid. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction mixture is usually heated to facilitate the iodination process.
Industrial Production Methods
Industrial production of 3-Cyano-2-iodo-4-methoxybenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyano-2-iodo-4-methoxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The cyano group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include primary amines.
Wissenschaftliche Forschungsanwendungen
3-Cyano-2-iodo-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Cyano-2-iodo-4-methoxybenzoic acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the cyano group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodo-4-methoxybenzoic acid: Similar structure but lacks the cyano group.
4-Cyano-2-iodo-3-methoxybenzoic acid: Similar structure but with different positions of the functional groups.
2-Iodo-3-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
3-Cyano-2-iodo-4-methoxybenzoic acid is unique due to the specific combination and positions of its functional groups
Eigenschaften
Molekularformel |
C9H6INO3 |
|---|---|
Molekulargewicht |
303.05 g/mol |
IUPAC-Name |
3-cyano-2-iodo-4-methoxybenzoic acid |
InChI |
InChI=1S/C9H6INO3/c1-14-7-3-2-5(9(12)13)8(10)6(7)4-11/h2-3H,1H3,(H,12,13) |
InChI-Schlüssel |
VYNFYAGENMMYFN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C(=O)O)I)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



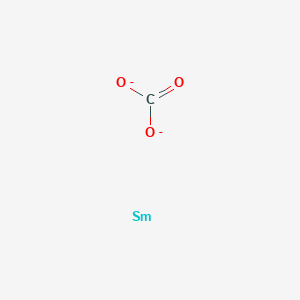
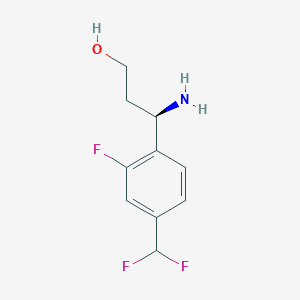
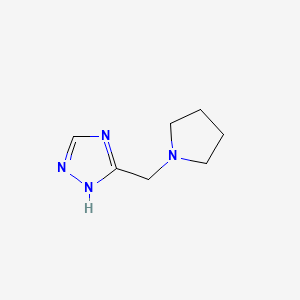


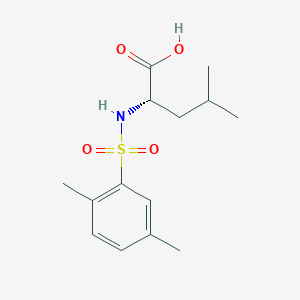
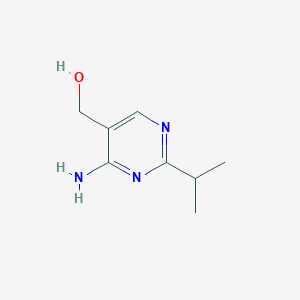
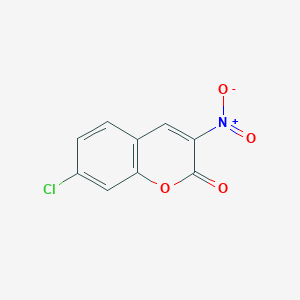
![Spiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13118259.png)
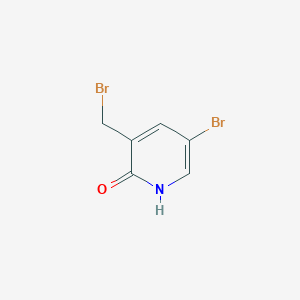
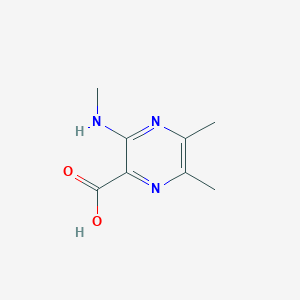
![2-(Chloromethyl)-4,5-dimethylbenzo[d]thiazole](/img/structure/B13118286.png)

